Pradimicinone II

Description

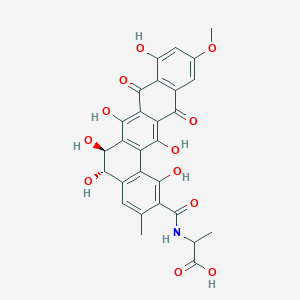

Structure

3D Structure

Properties

Molecular Formula |

C28H23NO12 |

|---|---|

Molecular Weight |

565.5 g/mol |

IUPAC Name |

2-[[(5S,6S)-1,5,6,7,9,14-hexahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C28H23NO12/c1-7-4-10-15(22(33)13(7)27(38)29-8(2)28(39)40)16-17(26(37)21(10)32)25(36)19-18(24(16)35)20(31)11-5-9(41-3)6-12(30)14(11)23(19)34/h4-6,8,21,26,30,32-33,35-37H,1-3H3,(H,29,38)(H,39,40)/t8?,21-,26-/m0/s1 |

InChI Key |

SBIJXMUETDVEQB-CJERNAKNSA-N |

SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Isomeric SMILES |

CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Origin of Product |

United States |

Origin and Microbial Production of Pradimicinone Ii

Identification of Producing Microorganisms

The biosynthesis of Pradimicinone II is attributed to particular species within the genus Actinomadura. These soil-dwelling bacteria are the primary sources for the production of the broader pradimicin class of compounds.

Actinomadura hibisca is a key microorganism identified in the production of pradimicins. nih.gov Specifically, strains of this species, such as Actinomadura hibisca P157-2, are known producers of these potent antifungal antibiotics. nih.gov Research has also identified Actinomadura verrucosospora subsp. neohibisca as a producer of pradimicin congeners. nih.gov Through the study of mutant strains of these microorganisms, researchers have been able to isolate and identify various metabolites associated with the pradimicin biosynthetic pathway, including this compound. nih.gov For instance, a new aglycone analog, this compound, was isolated from the mutant strain JN-58, which was derived from a high-producing strain of Actinomadura verrucosospora subsp. neohibisca E-40. nih.gov

To enhance the production of pradimicins and their derivatives for research purposes, significant efforts have been dedicated to strain development and optimization. This has been achieved through both traditional mutagenesis and modern metabolic engineering techniques.

One approach involves the use of mutagens to create "blocked mutants," which are strains where the biosynthetic pathway for the final pradimicin product is interrupted. This can lead to the accumulation and isolation of intermediate compounds or novel analogs. For example, four blocked mutants of Actinomadura hibisca P157-2 were generated using N-methyl-N'-nitro-N-nitrosoguanidine, leading to the production of new dihydrobenzo[a]naphthacenequinone metabolites. nih.gov

Metabolic engineering has also been employed to significantly increase the yield of pradimicins. In Actinomadura hibisca P157-2, the overexpression of the ACCase gene from Streptomyces coelicolor and two regulatory genes, metK1-sp and afsR-sp from Streptomyces peuticus, resulted in a substantial increase in pradimicin production. nih.gov The engineered strains showed up to a 4.5-fold increase in production compared to the parent strain. nih.gov Further enhancement was observed when these engineered strains were fed with precursors like methyl oleate and acetate (B1210297), leading to a nearly 6-fold increase in production in the best-performing strain. nih.govresearchgate.net

Table 1: Enhancement of Pradimicin Production in Engineered Actinomadura hibisca Strains

| Strain | Genetic Modification | Production Increment (compared to wild-type) | Production Increment with Oleate Feeding | Production Increment with Acetate Feeding |

|---|---|---|---|---|

| A. hibisca ACC | Overexpression of ACCase | 3-fold | 4.12-fold | 3.8-fold |

| A. hibisca SAM | Overexpression of metK1-sp | 2.1-fold | - | - |

| A. hibisca AFS | Overexpression of afsR-sp | 2.8-fold | - | - |

| A. hibisca SA | Overexpression of metK1-sp and ACCase | 3.4-fold | - | - |

Fermentation and Isolation Methodologies for this compound

The production and subsequent purification of this compound rely on carefully controlled fermentation processes followed by precise extraction and chromatographic techniques.

The biosynthesis of this compound and related compounds is highly dependent on the culture conditions. The composition of the fermentation medium, including carbon and nitrogen sources, as well as physical parameters like pH, temperature, and aeration, plays a crucial role.

For the production of pradimicins by Actinomadura hibisca, specific media compositions have been developed. While the exact medium for optimal this compound production is not explicitly detailed in the provided search results, general principles for actinomycete fermentation are applicable. These media typically contain a carbon source, a nitrogen source, and various mineral salts. For instance, studies on other actinomycetes have shown that optimizing the initial pH to 7.0, the temperature to 25°C, and the inoculum volume can significantly increase the production of antimicrobial metabolites. nih.govnih.gov

Furthermore, directed biosynthesis is a strategy that has been used to produce specific pradimicin analogs. This involves supplementing the fermentation medium with specific precursors. For example, the production of pradimicin FL, which contains a D-serine moiety, was achieved by adding D-serine to the culture medium of Actinomadura verrucosospora subsp. neohibisca. nih.gov Similarly, the production of BMS-181184 by Actinomadura sp. was enhanced by fermenting in a medium containing D-serine and D-cycloserine. nih.gov This suggests that the biosynthesis of this compound could potentially be influenced by the addition of specific precursor molecules to the fermentation broth.

The isolation of this compound from the complex mixture of the fermentation broth requires a multi-step purification process. This typically begins with the extraction of the metabolites from the culture broth, followed by various chromatographic separations.

A common initial step is the extraction of the pradimicin compounds from the fermentation broth using a solvent such as ethyl acetate. researchgate.net Solid-phase extraction (SPE) has also been shown to be a reliable method for the initial cleanup and extraction of pradimicins from the fermentation broth, with OASIS HLB cartridges being particularly effective. fao.orgkorea.ac.kr

Following extraction, chromatographic techniques are employed to separate the various pradimicin analogs and isolate this compound. High-performance liquid chromatography (HPLC) is a key technique used for this purpose. nih.gov Specifically, reversed-phase chromatography using a C18 column is effective for separating the natural pradimicin analogs. fao.orgkorea.ac.kr The separation is achieved by eluting the compounds with a gradient system, often consisting of aqueous acetonitrile (B52724) with additives like ammonium (B1175870) acetate and acetic acid. fao.orgkorea.ac.kr This methodology allows for the profiling and isolation of a wide range of structurally similar pradimicins, including the aglycone this compound. Other chromatographic methods, such as thin-layer chromatography, may also be used for initial analysis and separation. epa.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 11-O-demethyl-6-deoxypradinone I |

| 11-O-demethyl-7-methoxythis compound |

| 11-O-demethyl-7-methoxypradinone II |

| 11-O-demethylpradimicinone I |

| 11-O-demethylthis compound |

| 11-O-demethylpradinones I |

| 11-O-demethylpradinones II |

| 7-hydroxypradimicin A |

| Acetate |

| Acetic acid |

| Ammonium acetate |

| BMS-181184 |

| D-cycloserine |

| D-serine |

| Methyl oleate |

| Pradimicin A |

| Pradimicin FL |

| This compound |

Biosynthetic Pathway Elucidation of Pradimicinone Ii

Genetic Basis of Pradimicin Biosynthesis (General PKS Context)

The foundational steps in Pradimicinone II biosynthesis rely on the activity of a Type II Polyketide Synthase (PKS) system, a common mechanism for producing aromatic polyketides.

Type II PKS systems are characterized by their modular nature, comprising multiple discrete protein components that work in concert to assemble polyketide chains. These systems typically include a minimal PKS module composed of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP) mdpi.comrsc.orgacs.orgtandfonline.comresearchgate.net. These core enzymes are responsible for the iterative condensation of extender units, usually malonyl-CoA, onto a starter unit, building a linear poly-β-ketone precursor mdpi.comrsc.orgacs.org. In the case of pradimicin biosynthesis, the minimal PKS is constituted by PdmA (KS), PdmB (CLF), and PdmC (ACP) nih.gov. This PKS machinery assembles a dodecaketide backbone, which is a 24-carbon poly-β-ketone chain nih.gov.

The genetic blueprint for pradimicin biosynthesis has been identified and characterized, primarily from Actinomadura hibisca. The pradimicin biosynthetic gene cluster is approximately 39 kilobases (kb) in size and contains around 28 open reading frames (ORFs) amazonaws.com. This cluster encodes not only the core Type II PKS enzymes but also proteins involved in sugar biosynthesis, essential tailoring enzymes for aglycone modification, and resistance proteins amazonaws.com. Functional confirmation of the cluster's role in pradimicin production has been achieved through gene inactivation studies, specifically targeting the ketosynthase genes prmA and prmB amazonaws.com. The cluster also includes regulatory genes and ABC transporter genes, such as pdmR1 and pdmR2, which are implicated in cellular resistance to the produced antibiotics fao.orgusu.edu.

Enzymatic Transformations Leading to this compound

Following the assembly of the polyketide backbone by the minimal PKS, a series of enzymatic modifications are necessary to transform the nascent chain into the complex aglycone structure of this compound.

The initial phase involves the PdmA/PdmB/PdmC minimal PKS complex, which catalyzes the iterative condensation of malonyl-CoA units to form a 24-carbon poly-β-ketone intermediate nih.gov. This linear precursor is inherently unstable and undergoes spontaneous cyclization. However, specific tailoring enzymes, including aromatases and cyclases, direct and control the cyclization process to yield the characteristic polycyclic aromatic core. The pradimicin gene cluster encodes an aromatase (PdmD) and two cyclases (PdmK and PdmL) that are crucial for the closure of the various rings, ultimately leading to the formation of the benzo[α]naphthacene quinone skeleton usu.edu.

Tailoring enzymes are critical for introducing structural diversity and functional groups onto the polyketide core. For this compound, these enzymes perform hydroxylations and amino acid ligations, shaping the aglycone structure.

Key tailoring enzymes involved in the formation of the this compound aglycone include hydroxylases and ligases.

PdmJ: This enzyme is a cytochrome P450 monooxygenase that specifically catalyzes the hydroxylation at the C-5 position of an early intermediate, G-2A, forming a hydroxylated precursor nih.govresearchgate.netebi.ac.uk.

PdmW: Another cytochrome P450 monooxygenase, PdmW, is responsible for hydroxylation at the C-6 position of G-2A nih.govresearchgate.netebi.ac.uk. While the individual efficiencies of PdmJ and PdmW are relatively low, their co-expression leads to the efficient production of a dihydroxylated intermediate, 5,6-dihydroxy-G-2A, indicating a synergistic action researchgate.netebi.ac.uk.

PdmN: This enzyme functions as a D-amino acid ligase. It ligates a molecule of D-alanine to the carboxyl group at the C-16 position of the aglycone precursor nih.gov. PdmN exhibits homology to asparagine synthetases found in other polyketide biosynthesis pathways rsc.org.

These enzymatic modifications, particularly the hydroxylations by PdmJ and PdmW and the ligation of D-alanine by PdmN, are essential steps in generating the characteristic aglycone structure that defines this compound.

Key Enzymes in this compound Biosynthesis Pathway

| Enzyme Name | Gene Name | Primary Function | Notes |

| PdmA | pdmA | Ketosynthase α (KSα) | Component of the minimal Type II PKS; involved in polyketide chain elongation. |

| PdmB | pdmB | Chain Length Factor (CLF) | Component of the minimal Type II PKS; involved in polyketide chain elongation. |

| PdmC | pdmC | Acyl Carrier Protein (ACP) | Component of the minimal Type II PKS; shuttles intermediates. |

| PdmD | pdmD | Aromatase | Catalyzes ring closure and aromatization. |

| PdmK | pdmK | Cyclase | Catalyzes ring closure. |

| PdmL | pdmL | Cyclase | Catalyzes ring closure. |

| PdmJ | pdmJ | Cytochrome P450 hydroxylase | Introduces a hydroxyl group at C-5. |

| PdmW | pdmW | Cytochrome P450 hydroxylase | Introduces a hydroxyl group at C-6. |

| PdmN | pdmN | D-amino acid ligase | Ligates D-alanine to the aglycone precursor. |

Compound Names Mentioned in the Article:

this compound

G-2A (intermediate)

Synthetic Methodologies for Pradimicinone Ii and Its Analogues

Retrosynthetic Analysis of the Pradimicinone Core

A retrosynthetic analysis of the Pradimicinone II aglycone reveals several key disconnections that simplify the complex target into more manageable synthetic precursors. The primary disconnection involves the glycosidic linkage to the D-alanine-D-serine moiety, leading to the aglycone, Pradimicinone. Further disassembly of the aglycone focuses on the construction of the tetracyclic benzo[a]naphthacenequinone core.

A logical approach to the core involves a Friedel-Crafts-type annulation or a Diels-Alder reaction to construct the A ring onto a pre-existing naphthacenequinone framework. This central tricyclic system can be further disconnected through various strategies. One common approach involves the disconnection of the B ring, leading to a phthalide and a suitably functionalized naphthalene derivative. An alternative strategy focuses on the central C ring, envisioning its formation through an annulation reaction between a substituted naphthoquinone and a benzylic fragment.

The stereochemically rich dihydrooxazine ring fused to the A ring presents another significant synthetic challenge. Retrosynthetically, this ring can be disconnected at the C-O and C-N bonds, suggesting a cyclization of a precursor bearing amino and hydroxyl functionalities at the appropriate positions. The stereochemistry of these centers must be carefully controlled throughout the synthesis.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | Glycosidic bond | Pradimicinone (aglycone) and amino acid moiety |

| Pradimicinone | A-ring formation | Substituted naphthacenequinone and A-ring precursor |

| Naphthacenequinone | B-ring annulation | Phthalide and naphthalene derivatives |

| Dihydrooxazine ring | C-O and C-N bond formation | Acyclic precursor with stereodefined amino and hydroxyl groups |

Total Synthesis Approaches to Pradimicinone (Aglycone)

The total synthesis of the pradimicinone aglycone has been a subject of significant research, leading to the development of several elegant strategies. These approaches are characterized by their innovative methods for constructing the polycyclic core and controlling the numerous stereocenters.

Key Cyclization Strategies

The formation of the tetracyclic ring system of pradimicinone relies on powerful cyclization reactions. One notable strategy involves an intramolecular rhodium-catalyzed C-H insertion reaction. This method has been successfully applied in a formal synthesis of pradimicinone, where a diazo-substituted precursor undergoes cyclization to form a key lactone intermediate, which is a precursor to the benzo[a]naphthacenequinone core researchgate.net.

Another key cyclization approach is the use of Friedel-Crafts acylation and related annulation reactions to construct the A ring. This typically involves the reaction of a suitably activated naphthacene derivative with a cyclic anhydride or a similar electrophilic partner.

The formation of the dihydrooxazine ring often employs an intramolecular cyclization of an amino alcohol precursor. The stereochemistry of this ring is typically established prior to the cyclization event.

Stereo- and Regioselective Methodologies

The control of stereochemistry and regiochemistry is paramount in the synthesis of pradimicinone. Diastereoselective reductions of ketone functionalities are commonly employed to set the stereocenters on the A and B rings. Chiral auxiliaries and asymmetric catalysts have been utilized to achieve high levels of stereocontrol in these transformations.

Regiospecificity is a major challenge in the functionalization of the aromatic core. Directed ortho-metalation (DoM) strategies have been explored to control the position of electrophilic attack on the aromatic rings. In the synthesis of a benanomicinone/pradimicinone analogue, a regiospecific condensation of a phenylsulfinyl naphthoate with an ortho-quinone monoketal was a key step in constructing the core nih.gov.

Synthesis of Benzo[a]naphthacenequinone Derivatives

The benzo[a]naphthacenequinone core is the central structural motif of pradimicinone. Its synthesis has been approached through several routes. One common strategy involves the construction of a substituted naphthoquinone followed by annulation of the remaining benzene rings. Diels-Alder reactions between substituted quinones and dienes have also been investigated for the convergent assembly of this tetracyclic system.

A significant challenge in the synthesis of these derivatives is the introduction of the correct oxygenation pattern. Protecting group strategies and selective oxidation/reduction reactions are crucial for achieving the desired substitution on the aromatic rings.

Semi-synthetic Derivatization Strategies

Semi-synthetic modification of the pradimicin aglycone offers a valuable avenue for exploring the structure-activity relationships (SAR) of this class of compounds. Research has shown that modifications at various positions of the aglycone can have a significant impact on the antifungal activity.

Studies on pradimicin A have revealed that the C-11 position is a key site for modification without a significant loss of antifungal activity nih.gov. This has led to the preparation of various 11-demethoxy and 11-O-alkyl derivatives. For instance, the 11-demethoxy derivative of pradimicin A and the 11-O-ethyl and 11-O-fluoroethyl derivatives of pradimicin T1 have shown promising antifungal activity, comparable to that of the parent compound, pradimicin A nih.gov.

These findings highlight the potential for generating novel and potent antifungal agents through targeted chemical modifications of the pradimicinone core.

| Parent Compound | Position of Modification | Type of Modification | Resulting Analogue | Antifungal Activity |

| Pradimicin A | C-11 | Demethoxylation | 11-demethoxypradimicin A | Promising |

| Pradimicin T1 | C-11 | O-ethylation | 11-O-ethylpradimicin T1 | Promising |

| Pradimicin T1 | C-11 | O-fluoroethylation | 11-O-fluoroethylpradimicin T1 | Promising |

Combinatorial Biosynthesis for Analogue Generation

Combinatorial biosynthesis has emerged as a powerful tool for generating structural diversity in natural products, including the pradimicins. This approach involves the genetic manipulation of the biosynthetic pathways of these compounds to produce novel analogues.

The biosynthetic gene cluster of pradimicin contains several "tailoring" enzymes that are responsible for post-polyketide synthase modifications, such as hydroxylation, methylation, and glycosylation. By expressing different combinations of these tailoring enzymes in a host organism, it is possible to generate a library of new pradimicin analogues nih.gov.

For example, the cytochrome P450 enzymes PdmW and PdmJ have been identified as hydroxylases that act synergistically in the pradimicin biosynthetic pathway. Co-expression of these enzymes leads to the production of dihydroxylated pradimicin analogues nih.gov. Furthermore, the enzyme PdmN, which is responsible for attaching the amino acid moiety, has been shown to have relaxed substrate specificity, allowing for the incorporation of different amino acids to generate further diversity nih.gov. This combinatorial biosynthetic approach has successfully produced a series of new pradimicin analogues, demonstrating its potential for the discovery of new antifungal agents with improved properties nih.gov.

Glycosylation Pattern Manipulation

Alterations to the carbohydrate moiety of pradimicin-type antibiotics represent a key strategy for modifying their biological activity. Research has demonstrated that changes to the sugar portion can significantly impact the compound's properties.

One area of focus has been the modification of the C4'-amino group of the D-thomosamine sugar. A study on the synthesis of 4'-N-alkyl and 4'-N-acyl derivatives of pradimicins A, C, and FA-1 was conducted by reacting the parent compounds with various alkylating and acylating agents following trimethylsilylation. nih.gov This approach led to the creation of a series of analogs with altered substituents at the C4' position. Notably, certain derivatives, such as those with 4'-N-carboxyl-substituted alkyl groups, a 4'-N-formyl group, and a 4'-axial-hydroxy group, not only maintained the antifungal activity of the parent compounds but also exhibited significantly improved water solubility. nih.gov

Another synthetic endeavor involved the total synthesis of pradimicin A, which provided a platform for introducing different glycosylation patterns. In this synthesis, the glycosylation of the ABCD tetracyclic aglycone was achieved using a combination of Cp2HfCl2 and AgOTf. nih.gov This methodology allows for the potential introduction of various sugar moieties, offering a pathway to a diverse range of pradimicin analogs with altered glycosylation. The flexibility of this synthetic route opens up possibilities for creating derivatives with different carbohydrate units to explore their impact on biological activity. nih.gov

Furthermore, biosynthetic approaches have been employed to generate novel pradimicin analogs with modified glycosylation. Microbial modification of pradimicins at the C-11 position of the aglycone has led to the production of 11-O-L-xylosylpradimicins. nih.gov This demonstrates the potential of enzymatic systems to introduce different sugar units at specific positions on the aglycone, thereby expanding the diversity of accessible glycosylation patterns.

| Modification Strategy | Target Site | Key Reagents/Methods | Resulting Analogs | Reference |

| Chemical Modification | C4'-amino group | Trimethylsilylation, Alkylating/Acylating agents | 4'-N-alkyl and 4'-N-acyl derivatives | nih.gov |

| Total Synthesis | Glycosylation of aglycone | Cp2HfCl2, AgOTf | Pradimicin A and potential for other glycosylated analogs | nih.gov |

| Microbial Modification | C-11 hydroxyl group | Actinomycete strain AA3798 | 11-O-L-xylosylpradimicins | nih.gov |

Modifications of the Aglycone Scaffold

The aglycone core of this compound, a dihydrobenzo[a]naphthacenequinone, provides a rich scaffold for synthetic modifications aimed at optimizing biological activity. Researchers have explored various strategies to alter the aglycone, ranging from peripheral functional group modifications to the total synthesis of the core structure.

A significant focus of aglycone modification has been the C-11 position. Studies on pradimicin A revealed that the C-11 position is a key site for modification without a significant loss of antifungal activity. nih.gov This led to the synthesis of several analogs, including the 11-demethoxy derivative of pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of pradimicin T1. nih.gov These modifications were achieved through chemical manipulation of the natural product, highlighting the feasibility of altering the substitution pattern at this specific site.

Combinatorial biosynthesis has emerged as a powerful tool for generating a diverse array of pradimicin aglycone analogs. By expressing different combinations of tailoring enzymes from the pradimicin biosynthetic gene cluster in a heterologous host, researchers have been able to produce novel structures. nih.gov For instance, the enzyme PdmN, an amino acid ligase, has been shown to attach different amino acids, such as D-alanine and D-serine, to the aglycone core. nih.gov Furthermore, cytochrome P450 enzymes like PdmJ and PdmW have been used to introduce hydroxyl groups at specific positions (C-5 and C-6, respectively) on the aglycone. nih.gov This biosynthetic engineering approach allows for the systematic modification of the aglycone to explore structure-activity relationships.

The total synthesis of the pradimicin aglycone has also been achieved, providing a versatile platform for creating analogs that are not accessible through modification of the natural product. A key strategy in the total synthesis of the benanomicin-pradimicin aglycon involved a diastereoselective ring-opening of a biaryl lactone and a stereocontrolled semi-pinacol cyclization to construct the tetracyclic core. nih.gov This synthetic route allows for precise control over the stereochemistry of the aglycone and enables the introduction of various functional groups at different positions.

| Modification Approach | Target Site/Region | Key Methodologies | Examples of Analogs | Reference |

| Chemical Modification | C-11 position | Demethylation, O-alkylation | 11-demethoxy, 11-O-ethyl, 11-O-fluoroethyl derivatives | nih.gov |

| Combinatorial Biosynthesis | C-5, C-6, and amino acid attachment site | Heterologous expression of tailoring enzymes (PdmJ, PdmW, PdmN) | 5-hydroxy, 6-hydroxy, and various amino acid-conjugated analogs | nih.gov |

| Total Synthesis | Entire aglycone scaffold | Diastereoselective lactone opening, semi-pinacol cyclization | Benanomicin A, Benanomicin B, Pradimicin A | nih.gov |

Mechanistic Insights into Biological Activities of Pradimicinone Ii

Molecular Target Identification and Characterization

The biological efficacy of pradmicins stems from their specific molecular interactions, particularly their ability to bind to mannose-containing structures and their dependence on calcium ions for complex formation.

Pradmicins, including Pradimicinone II and its close relative Pradimicin A, demonstrate a pronounced affinity for D-mannosides ebi.ac.uknih.govnih.govnih.gov. This interaction is crucial for their antifungal activity. Research indicates that pradmicins bind to terminal D-mannosides present in the cell walls of fungi, such as Candida albicans ebi.ac.ukresearchgate.net. Spectroscopic studies suggest a binding geometry where the C2–4 region of mannose is in close proximity to the D-alanine moiety of pradmicin, with the C2 position oriented towards the benzo[a]naphthacenequinone core nih.gov. This lectin-like property extends to interactions with glycoproteins containing mannose residues, such as the gp120 envelope protein of the Human Immunodeficiency Virus (HIV) nih.govnih.gov.

| Compound | Target Derivative | Binding Affinity (Kd) | Source |

| PRM-A | Man-OMe | 96 µM | nih.gov |

A key aspect of pradmicin's mechanism involves calcium ions. The binding of pradmicins to D-mannosides is often facilitated by the presence of calcium, leading to the formation of a ternary complex. This complex typically consists of a D-mannoside, a pradimicin molecule, and a calcium ion ebi.ac.uknih.govnih.govnih.gov. It has been proposed that the free carboxyl group at the C18 position of two pradimicin molecules interacts with a single calcium ion, forming a [PRM₂/Ca²⁺] complex nih.govnih.gov. This calcium-dependent interaction is integral to the compound's ability to disrupt cellular structures.

Pradmicins exhibit a targeted interaction with specific components of the fungal cell wall, notably the terminal D-mannosides ebi.ac.ukresearchgate.net. The fungal cell wall is a complex structure composed of polysaccharides like glucans and chitin, as well as mannoproteins frontiersin.orgresearchgate.netmdpi.comnih.gov. Pradmicins' specific recognition of mannose-containing glycans positions them as agents that can disrupt the integrity of these essential fungal structures ebi.ac.uknih.govresearchgate.net. Their broad-spectrum antifungal activity against various yeast and mold species underscores this specificity ebi.ac.uk.

| Fungal Species/Group | Activity | Source |

| Candida spp. | Active | ebi.ac.uk |

| Cryptococcus neoformans | Active | ebi.ac.uk |

| Aspergillus spp. | Active | ebi.ac.uk |

| Dematiaceous molds | Active | ebi.ac.uk |

| Zygomycetes | Active | ebi.ac.uk |

| Fusarium spp. | Resistant | ebi.ac.uk |

Beyond their antifungal properties, pradmicins also function as antiviral agents, particularly against viruses like HIV nih.govnih.gov. Their mechanism of action in this context involves interfering with viral entry. Specifically, pradmicins have been shown to interact with the gp120 envelope glycoprotein (B1211001) of HIV nih.gov. This interaction is thought to inhibit the virus's ability to recognize and attach to host cells, thereby blocking viral entry.

Cellular Level Mechanisms of Action

At the cellular level, the molecular interactions of pradmicins translate into a potent disruption of cellular integrity.

The formation of the calcium-dependent ternary complex between pradmicins, D-mannosides, and calcium ions is directly implicated in the disruption of the fungal cell membrane ebi.ac.ukresearchgate.net. This interaction compromises the integrity of the cell membrane, leading to cellular dysfunction and death. While the precise molecular events of this disruption are still under investigation, it is understood that the complex formation initiates a cascade that destabilizes the membrane structure ebi.ac.uknih.govresearchgate.net. This mechanism is characteristic of many antimicrobial agents that target membrane integrity frontiersin.orgnih.govresearchgate.net.

Compound List:

this compound

Pradimicin A (PRM-A)

Pradmicins (PRMs)

Inhibition of Essential Cellular Processes

The primary mechanism of action for pradimicins, including this compound, revolves around their interaction with the cell wall of fungal pathogens, notably Candida albicans. Pradimicins possess a distinct ability to recognize and bind to terminal D-mannosides present in the fungal cell wall. This specific binding leads to the formation of a ternary complex involving the D-mannoside, the pradimicin molecule, and calcium ions. The consequence of this complex formation is a disruption of the integrity of the fungal cell membrane, thereby inhibiting essential cellular functions necessary for fungal survival and proliferation ebi.ac.ukresearchgate.netnih.gov. This disruption of membrane integrity is a critical cellular process that pradimicins effectively target.

Beyond its antifungal properties, pradimicin A, a related compound, has also demonstrated antiviral activity, specifically against the Human Immunodeficiency Virus (HIV). Studies suggest that pradimicins interfere with the entry of HIV into target cells. This antiviral mechanism is thought to involve interaction with the viral glycoprotein gp120, which is crucial for HIV attachment to host cells. By inhibiting this interaction, pradimicins effectively block a vital step in the viral life cycle, thereby preventing cellular infection researchgate.netnih.gov.

Mechanistic Studies in Model Organisms (non-human)

Understanding the precise mechanisms by which this compound and its related compounds exert their biological effects has been the focus of numerous in vitro and in vivo studies. These investigations utilize various model systems to dissect the molecular interactions and cellular consequences of pradimicin exposure.

In Vitro Cellular Assays

In vitro cellular assays have been instrumental in characterizing the antifungal and antiviral mechanisms of pradimicins. Studies involving Candida albicans have confirmed the specific binding of pradimicins to cell wall mannosides, leading to observable disruptions in cell membrane integrity ebi.ac.ukresearchgate.net. These assays provide direct evidence for the proposed mechanism of action by demonstrating the physical interaction and subsequent damage to the fungal membrane.

Furthermore, in vitro studies have explored the antiviral effects of pradimicins against HIV. These experiments have employed cell-free and cell-to-cell infection systems to evaluate the compound's ability to inhibit viral entry. The findings indicate that pradimicins can effectively block the infection process, supporting their role as viral entry inhibitors researchgate.net.

Research into the biosynthesis of pradimicins has also yielded significant in vitro mechanistic insights. By studying the genes responsible for pradimicin production in organisms like Actinomadura hibisca, scientists have characterized the roles of various enzymes in generating different pradimicin analogues. For instance, enzymes such as PdmF, PdmT, PdmQ, PdmS, PdmJ, PdmW, and PdmN have been investigated for their specific functions in glycosylation, hydroxylation, and amino acid ligation, which are critical steps in the formation of compounds like this compound and Pradimicin A researchgate.netnih.govbioline.org.br. These studies often involve heterologous expression of these enzymes in host systems like Escherichia coli to study their activity in vitro. For example, the addition of sinefungin, a methyltransferase inhibitor, to biosynthetic mutants has been shown to inhibit O-methylation at the C-7 position, leading to the accumulation of intermediates such as 11-O-demethylthis compound and this compound, thereby elucidating steps in the metabolic pathway ebi.ac.uknih.gov.

Table 1: Key Enzymes in Pradimicin Biosynthesis and Their Roles

| Enzyme | Primary Function | Metabolite(s) Affected/Produced | Notes |

| PdmF | 11-O-methylation | Pradimicinones 1, 2, 3 | Catalyzes methylation regardless of C-7 position. |

| PdmT | 7-O-methylation | N/A | Unable to catalyze methylation when C-11 hydroxyl group is methylated. |

| PdmS | Glycosylation (Thomosamine attachment) | Pradimicin B | Attaches the first sugar moiety (4',6'-dideoxy-4'-amino-D-galactose) to the 5-OH. |

| PdmQ | Glycosylation (D-xylose attachment) | Pradimicin A | Introduces the D-xylose moiety to the 3'-OH of the first sugar. |

| PdmJ | Hydroxylation | JX134 (5-hydroxy-G-2A) | Introduces a hydroxyl group at the C-5 position. |

| PdmW | Hydroxylation | 6-hydroxy-G-2A | Introduces a hydroxyl group at the C-6 position. Works synergistically with PdmJ. |

| PdmN | D-alanine ligation | JX137a | Attaches a unit of D-alanine to the carboxyl group. |

| Sinefungin (inhibitor) | Methyltransferase inhibition | Accumulation of this compound | Inhibits O-methylation at C-7, leading to accumulation of intermediates like 11-O-demethylthis compound and this compound. |

In Vivo Studies in Animal Models for Mechanistic Elucidation (excluding clinical outcomes)

In vivo studies in animal models have provided further support for the biological activities of pradimicins, offering insights into their mechanisms within a complex biological system. Initial investigations have demonstrated the antifungal efficacy of pradimicins against disseminated candidiasis and aspergillosis in murine models ebi.ac.uknih.gov. While these studies primarily report on the compound's effectiveness, they indirectly inform the mechanistic understanding by confirming that pradimicins can reach fungal targets within a living organism and exert their membrane-disrupting action.

Compound List:

this compound

Pradimicin A

Pradimicin B

Pradimicin C

11-O-demethylthis compound

11-O-demethylpradinone II

11-O-demethylpradinone I

11-O-demethylpradimicinone I

Pradimicinone I

7-hydroxypradimicin A

11-O-demethyl-7-methoxypradinone II (11dM-7M-PN II)

G-2A (biosynthetic intermediate)

JX137a (metabolite)

JX134 (metabolite)

5,6-dihydroxy-G-2A (metabolite)

BMY-28864 (semisynthetic derivative)

Structure Activity Relationship Sar Studies of Pradimicinone Ii and Its Analogues

Impact of Aglycone Modifications on Biological Activity

Research into the role of the aglycone, the non-sugar portion of the pradimicin molecule, has consistently demonstrated its insufficiency for biological activity when isolated. Studies involving the direct testing of pradimicinone II or other aglycone analogues, devoid of their characteristic sugar residues, have revealed a marked absence of antifungal efficacy. For instance, several aglycone analogues derived from fermentation mutants, such as 11-O-demethylthis compound and 11-O-demethyl-7-methoxypradinone II, were isolated and tested but showed no antifungal activity against relevant pathogens like Candida albicans dntb.gov.uamdpi.com. This finding strongly supports the hypothesis that the aglycone alone cannot effectively mediate the biological effects observed in the complete pradimicin structure, underscoring the critical dependence on the glycosylated components for activity.

| Modification Type | Specific Modification/Analogue | Reported Biological Activity | Reference(s) |

| Aglycone | This compound (aglycone alone) | No inhibition against Candida albicans at tested concentrations. Sugar moieties are essential for biological activity. | dntb.gov.uamdpi.com |

| Various aglycone analogues (e.g., from mutants) | Showed no antifungal activity. | mdpi.com |

Role of Glycosylation in Target Binding and Specificity

The glycosylation pattern of pradimicins plays a pivotal role in their biological activity and target specificity. The sugar moieties are indispensable for the observed antifungal and antiviral effects dntb.gov.uanih.govnih.gov. The mechanism of action for pradimicins involves a unique interaction with the fungal cell wall, specifically targeting the terminal D-mannosides present in organisms like Candida albicans. This recognition leads to the formation of a ternary complex involving the D-mannoside, the pradimicin molecule, and calcium ions. This complex formation is critical for disrupting the integrity of the fungal cell membrane, thereby exerting its cytotoxic effect nih.govnih.gov. This direct interaction mediated by the sugar residues highlights their importance in both recognizing the biological target and initiating the cascade of events leading to cellular damage.

Influence of O-Methylation Patterns on Activity

Pradimicins are naturally modified through O-methylation at specific hydroxyl groups on their benzo[α]naphthacenequinone aglycone. The key positions for this modification are the 7-hydroxyl (7-OH) and 11-hydroxyl (11-OH) groups nih.gov. The biosynthesis of these methylated derivatives is orchestrated by specific enzymes, namely PdmF and PdmT, which are identified as O-methyltransferases responsible for the 11-O-methylation and 7-O-methylation, respectively nih.gov.

Enzymatic studies have elucidated the sequential nature of these methylation events, indicating that the methylation of the C-7 hydroxyl group typically precedes the methylation of the C-11 hydroxyl group in the pradimicin biosynthetic pathway nih.gov. Furthermore, the substrate specificity of these enzymes is notable: PdmF can effectively methylate the 11-OH position irrespective of the methylation status at C-7. Conversely, PdmT demonstrates an inability to methylate the 7-OH position if the C-11 hydroxyl group is already methylated nih.govfrontiersin.org. For instance, experimental feeding studies with various pradimicinone intermediates confirmed these enzymatic specificities, showing that the absence of methylation at these sites often results in biologically inactive shunt metabolites nih.gov.

Computational Modeling and Docking Studies for SAR Prediction

While computational modeling and docking studies are powerful tools for elucidating SAR and predicting molecular interactions, specific research detailing such analyses directly applied to this compound and its analogues was not identified within the scope of the provided search results. General studies on computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations were found for other classes of biologically active compounds nih.govnih.govscienceopen.comcumhuriyet.edu.trresearchgate.netbmrat.orgnih.gov, highlighting their utility in drug discovery and understanding molecular mechanisms. However, direct application of these techniques to specifically map the SAR of this compound, its aglycone modifications, glycosylation, or methylation patterns was not found.

Compound Name Index:

Pradimicin A (1)

BMY-28864 (2)

Pradimicin B (3)

G-2A (4)

JX134 (5)

7-hydroxypradimicin A (6)

this compound

BMY-28864

BMS-181184

11-O-demethylthis compound (11dM-PMN II)

11-O-demethyl-7-methoxythis compound (11dM-7M-PN II)

11-O-demethylpradimicinone I

11-O-demethylpradimicin A (4)

Dexylosylpradimicin C

Dexylosylbenanomicin A

Pradimicin C (3)

Pradinone I

11-O-demethylpradinone I

11-O-demethyl-6-deoxypradinone I

11-O-demethyl-7-methoxypradinone II

7-methoxythis compound

Advanced Research Methodologies and Omics Integration

Genomics and Transcriptomics in Biosynthesis

Genomic investigations have been pivotal in identifying and characterizing the biosynthetic gene cluster (BGC) for the pradimicin family of antibiotics, to which Pradimicinone II belongs. Concurrently, transcriptomic studies, although less extensive, have provided initial insights into the regulation of this gene cluster, paving the way for targeted metabolic engineering strategies to enhance production.

Genomics of this compound Biosynthesis

The complete biosynthetic gene cluster for pradimicins has been successfully identified and sequenced from Actinomadura hibisca P157-2. nih.govnih.gov This genomic region spans approximately 39-kb and comprises 28 distinct open reading frames (ORFs). nih.gov These genes encode all the necessary enzymatic machinery for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of sugar moieties.

The core of the BGC is a type II polyketide synthase (PKS) system, which is responsible for constructing the characteristic dihydrobenzo[a]naphthacenequinone aglycone of pradimicins. nih.gov Key genes in this process include prmA and prmB, which encode the ketosynthase alpha and beta subunits, respectively. nih.gov Gene inactivation studies have confirmed their essential role in pradimicin biosynthesis. nih.gov Another crucial gene, prmP3, encodes a component of the acetyl-CoA carboxylase complex, which supplies the malonyl-CoA extender units for polyketide chain elongation. nih.gov Disruption of prmP3 has been shown to significantly decrease pradimicin production. nih.gov

Beyond the core PKS, the gene cluster contains a suite of tailoring enzymes that modify the polyketide intermediate to yield the final pradimicin analogues, including the precursor this compound. These include hydroxylases, methyltransferases, and glycosyltransferases. For instance, pdmJ and pdmW encode cytochrome P450 hydroxylases responsible for hydroxylations at specific positions on the aglycone. nih.gov The glycosyltransferases PdmS and PdmQ are involved in the attachment of sugar residues, a critical step in the biosynthesis of the final bioactive compounds. nih.gov Specifically, PdmS attaches a thomosamine (B579943) moiety, and PdmQ subsequently adds another sugar group. nih.gov The gene pdmN encodes an amino acid ligase that attaches a D-alanine residue. nih.gov

The table below summarizes the key genes identified in the pradimicin biosynthetic gene cluster and their putative functions.

| Gene | Proposed Function | Role in Biosynthesis |

| prmA | Ketosynthase α | Core polyketide chain synthesis |

| prmB | Ketosynthase β (Chain Length Factor) | Core polyketide chain synthesis |

| prmP3 | Acetyl-CoA carboxylase component | Supplies malonyl-CoA extender units |

| pdmJ | Cytochrome P450 hydroxylase | C-5 hydroxylation of the aglycone |

| pdmW | Cytochrome P450 hydroxylase | C-6 hydroxylation of the aglycone |

| pdmS | Glycosyltransferase | Attachment of the first sugar moiety (thomosamine) |

| pdmQ | Glycosyltransferase | Attachment of the second sugar moiety |

| pdmN | Amino acid ligase | Ligation of D-alanine |

| pdmR1/R2 | ABC transporter genes | Self-resistance to pradimicin |

Transcriptomics in this compound Biosynthesis

While the genomic foundation of pradimicin biosynthesis is well-established, comprehensive transcriptomic analyses of the prm gene cluster are still emerging. However, studies focused on metabolic engineering have provided valuable insights into the transcriptional regulation of this pathway. Overexpression of regulatory genes from other actinomycetes, such as metK1-sp and afsR-sp from Streptomyces peucetius, in A. hibisca has been shown to enhance pradimicin production. nih.gov This enhancement is correlated with higher transcriptional levels of the structural genes within the prm cluster, indicating that these regulatory elements can effectively upregulate the entire biosynthetic pathway. nih.gov

These findings suggest a hierarchical regulatory control of the pradimicin gene cluster, a common feature in secondary metabolite biosynthesis in actinomycetes. The presence of pathway-specific regulatory genes within or adjacent to the BGC is highly probable, although they have not yet been functionally characterized in detail for the prm cluster. Such regulators often respond to environmental and physiological signals, coordinating the expression of the biosynthetic genes to coincide with optimal conditions for secondary metabolite production. The successful enhancement of pradimicin production through the introduction of heterologous regulatory genes underscores the potential for manipulating transcriptional control to improve yields of this compound and other valuable pradimicin analogues. nih.gov

Future transcriptomic studies, such as RNA-sequencing (RNA-seq) analysis of A. hibisca under various culture conditions, will be crucial for a more detailed understanding of the regulatory landscape of this compound biosynthesis. Such studies could identify native regulatory elements, pinpoint environmental triggers for gene expression, and reveal potential bottlenecks in the biosynthetic pathway, thereby providing a more rational basis for future metabolic engineering efforts.

Q & A

Basic Research Questions

Q. What are the current methodologies for synthesizing Pradimicinone II, and how do they influence purity and yield?

- Methodological Answer : Synthesis routes for this compound typically involve multi-step organic reactions, including glycosylation and polyketide assembly. Key challenges include stereochemical control and minimizing side products. Researchers should employ High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to verify purity and structural integrity . Optimization of reaction conditions (e.g., solvent systems, catalysts) is critical for yield improvement. Statistical tools like Design of Experiments (DoE) can systematically evaluate variables affecting synthesis efficiency .

Q. How can researchers validate the structural characterization of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a combination of NMR (¹H, ¹³C, 2D-COSY), Mass Spectrometry (MS), and X-ray crystallography. NMR analysis should focus on resolving overlapping signals in complex regions (e.g., glycosidic linkages). For ambiguous results, computational methods like Density Functional Theory (DFT) simulations can predict spectral patterns for comparison . Cross-validation with synthetic intermediates is recommended to confirm assignments .

Q. What standardized assays are used to evaluate the bioactivity of this compound, and how are they optimized?

- Methodological Answer : Common assays include:

- Antimicrobial Susceptibility Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity.

Researchers must standardize inoculum density, incubation times, and solvent controls (e.g., DMSO tolerance thresholds). Dose-response curves should be analyzed using nonlinear regression models (e.g., Hill equation) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in multidrug-resistant pathogens?

- Methodological Answer : Mechanistic studies require:

- Target Identification : Proteomic profiling (e.g., affinity chromatography with this compound-conjugated beads) to identify binding partners.

- Functional Genomics : CRISPR-Cas9 knockout libraries to pinpoint genes essential for activity.

Researchers should use orthogonal validation (e.g., Surface Plasmon Resonance for binding kinetics) and include resistance induction experiments to assess mutational pathways . Statistical power analysis must ensure sample sizes are sufficient to detect meaningful effect sizes .

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved?

- Methodological Answer : Discrepancies in bioavailability or half-life data often stem from:

- Model Variability : Differences between in vitro (e.g., Caco-2 permeability) and in vivo (rodent vs. non-rodent) models.

- Analytical Sensitivity : LC-MS/MS method validation (e.g., limit of quantification, matrix effects).

Researchers should conduct meta-analyses of existing data, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables. Replicate studies under harmonized protocols (e.g., OECD guidelines) are critical .

Q. What strategies are effective for studying this compound’s interactions with host immune systems?

- Methodological Answer : Use multi-omics approaches:

- Transcriptomics : RNA-seq to identify immune pathway modulation (e.g., cytokine signaling).

- Metabolomics : LC-MS-based profiling of immunometabolites (e.g., itaconate, succinate).

Experimental controls must include sham-treated cohorts and pathogen-only groups. Data integration tools (e.g., weighted gene co-expression networks) can link molecular changes to phenotypic outcomes .

Q. How can researchers address challenges in scaling this compound production for preclinical trials without compromising reproducibility?

- Methodological Answer : Scale-up requires:

- Process Analytical Technology (PAT) : Real-time monitoring of critical quality attributes (e.g., particle size distribution).

- Quality by Design (QbD) : Define design space for critical process parameters (CPPs).

Pilot batches should undergo stability testing (ICH guidelines) and comparative bioavailability studies. Documentation of reagent lot numbers and equipment calibration is essential for reproducibility .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Mixed-Effects Modeling (NLME) : For longitudinal data with inter-subject variability.

- Bayesian Hierarchical Models : To incorporate prior knowledge (e.g., toxicity thresholds).

Software tools like NONMEM or Stan are preferred. Sensitivity analyses should test assumptions (e.g., log-normal vs. Poisson distributions) .

Q. How should researchers handle missing or outlier data in this compound studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.